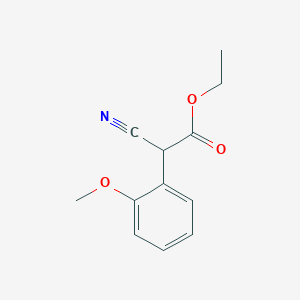
7a-(Chloromethyl)hexahydro-1H-pyrrolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7a-(Chloromethyl)-hexahydro-1H-pyrrolizine is a chemical compound that belongs to the class of pyrrolizines. Pyrrolizines are bicyclic structures containing a five-membered nitrogen-containing ring fused to a six-membered ring. The chloromethyl group attached to the 7a position of the hexahydro-1H-pyrrolizine structure adds unique chemical properties to this compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7a-(Chloromethyl)hexahydro-1H-pyrrolizine typically involves the chloromethylation of hexahydro-1H-pyrrolizine. One common method includes the reaction of hexahydro-1H-pyrrolizine with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst like zinc iodide (ZnI2) in a solvent like dichloromethane (CH2Cl2) at low temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of environmentally friendly catalysts and solvents is also considered to minimize environmental impact.
Types of Reactions:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: The double bonds in the pyrrolizine ring can participate in addition reactions with electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substituted pyrrolizines with various functional groups depending on the nucleophile used.
- Oxidized or reduced derivatives of the original compound.
Applications De Recherche Scientifique
7a-(Chloromethyl)-hexahydro-1H-pyrrolizine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7a-(Chloromethyl)hexahydro-1H-pyrrolizine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
7a-(Bromomethyl)-hexahydro-1H-pyrrolizine: Similar structure but with a bromomethyl group instead of a chloromethyl group.
7a-(Hydroxymethyl)-hexahydro-1H-pyrrolizine: Contains a hydroxymethyl group, leading to different reactivity and applications.
7a-(Methoxymethyl)-hexahydro-1H-pyrrolizine: Features a methoxymethyl group, which can influence its chemical behavior.
Uniqueness: The presence of the chloromethyl group in 7a-(Chloromethyl)hexahydro-1H-pyrrolizine provides unique reactivity, particularly in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propriétés
Formule moléculaire |
C8H14ClN |
|---|---|
Poids moléculaire |
159.65 g/mol |
Nom IUPAC |
8-(chloromethyl)-1,2,3,5,6,7-hexahydropyrrolizine |
InChI |
InChI=1S/C8H14ClN/c9-7-8-3-1-5-10(8)6-2-4-8/h1-7H2 |
Clé InChI |
VYIFNDQTQKCAKZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCCN2C1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate](/img/structure/B8609725.png)




![2-[6-(4-Ethoxy-phenyl)-pyridin-3-yl]-N-(3-fluoro-benzyl)-acetamide](/img/structure/B8609758.png)
![1,5-Bis[4-(propan-2-yl)cyclohexyl]pentan-3-one](/img/structure/B8609768.png)





